N-ethyl-3,4-dihydro-2H-pyrrol-5-amine
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Overview
Description
N-ethyl-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-ethyl-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-ethyl-pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various N-ethyl-pyrrole derivatives, saturated amine derivatives, and substituted pyrrole compounds .
Scientific Research Applications
N-ethyl-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and organic materials
Mechanism of Action
The mechanism of action of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Pyrrole: A basic structure similar to N-ethyl-3,4-dihydro-2H-pyrrol-5-amine but without the ethyl and amine substitutions.
Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits different biological activities.
Pyrrolone and Pyrrolidinone: These compounds have similar five-membered rings but differ in their functional groups and biological activities
Uniqueness: this compound is unique due to its specific substitutions, which confer distinct chemical reactivity and biological properties.
Properties
CAS No. |
872-83-3 |
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Molecular Formula |
C6H12N2 |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
N-ethyl-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C6H12N2/c1-2-7-6-4-3-5-8-6/h2-5H2,1H3,(H,7,8) |
InChI Key |
XHZVBQOIVAXSRT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NCCC1 |
Origin of Product |
United States |
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